4-Isocyanato-2-methylbenzonitrile
CAS No.:
Cat. No.: VC18190810
Molecular Formula: C9H6N2O
Molecular Weight: 158.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6N2O |
|---|---|
| Molecular Weight | 158.16 g/mol |
| IUPAC Name | 4-isocyanato-2-methylbenzonitrile |
| Standard InChI | InChI=1S/C9H6N2O/c1-7-4-9(11-6-12)3-2-8(7)5-10/h2-4H,1H3 |
| Standard InChI Key | NPEYQFRHWIJYSO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)N=C=O)C#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
4-Isocyanato-2-methylbenzonitrile features a benzene ring substituted at the 2-position with a methyl group, at the 4-position with an isocyanate group, and at the 1-position with a nitrile group. The IUPAC name, 4-isocyanato-2-methylbenzonitrile, reflects this substitution pattern. Key structural identifiers include:
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SMILES:
CC1=C(C=CC(=C1)N=C=O)C#N -
InChIKey:
NPEYQFRHWIJYSO-UHFFFAOYSA-N -
Molecular Formula: C₉H₆N₂O
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Molecular Weight: 158.16 g/mol
The planar aromatic system and electron-withdrawing groups (isocyanate and nitrile) impart significant polarity, influencing its solubility and reactivity.
Physicochemical Characteristics
The compound’s properties are derived from computational and experimental data:
The high topological polar surface area (53.2 Ų) suggests significant intermolecular interactions, which may affect crystallization behavior . The logP value of 2.9 indicates moderate lipophilicity, favoring solubility in organic solvents like dichloromethane or acetone .
Synthesis and Manufacturing
Conventional Synthetic Routes
While detailed protocols are scarce, the synthesis typically involves functionalizing a pre-substituted benzene ring. A plausible pathway involves:
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Nitration of 2-methylbenzonitrile: Introducing a nitro group at the 4-position.
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Reduction to amine: Converting the nitro group to an amino group using catalytic hydrogenation.
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Phosgenation: Treating the amine with phosgene (COCl₂) or a safer alternative (e.g., triphosgene) to form the isocyanate group .
This route avoids hazardous reagents like thiophosgene, aligning with modern green chemistry principles .
Reactivity and Applications
Nucleophilic Additions
The isocyanate group undergoes reactions with nucleophiles (e.g., amines, alcohols) to form ureas or carbamates:
Such reactions are pivotal in synthesizing polyurethanes and pharmaceutical intermediates .
Cyclization Reactions
In the presence of thioureas or dithiocarbamates, 4-isocyanato-2-methylbenzonitrile can form thiazolidinones or imidazolidinones, structures prevalent in bioactive molecules . For example, enzalutamide—a prostate cancer drug—relies on a similar isocyanate intermediate .
Material Science Applications
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Polymer crosslinking: The isocyanate group reacts with polyols to form urethane linkages, enhancing mechanical properties in coatings and adhesives.
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Liquid crystals: Nitrile groups contribute to anisotropic molecular arrangements, useful in display technologies.
Research Findings and Future Directions
Comparative Analysis with Analogues
Fluorinated analogues exhibit higher molecular weights and altered reactivity due to electronegative substituents .
Emerging Opportunities
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